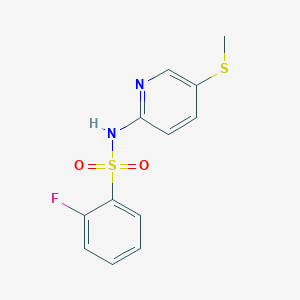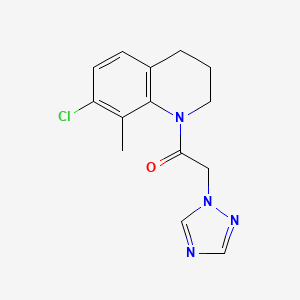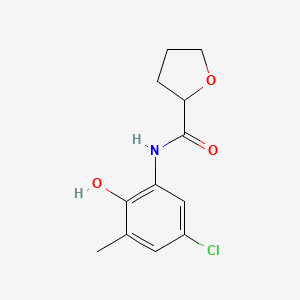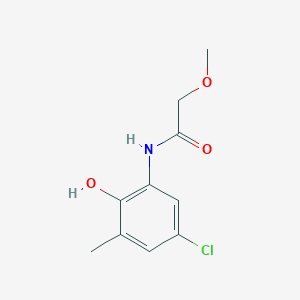
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide, also known as FMPB, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. FMPB belongs to the class of sulfonamide compounds, which have been widely used in the pharmaceutical industry due to their diverse biological activities.
作用機序
The mechanism of action of 2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide is not fully understood. However, studies have suggested that this compound may exert its anticancer effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a cytotoxic effect on cancer cells. It induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases. This compound also inhibits the activity of MMPs, which are involved in the degradation of extracellular matrix and the promotion of cancer cell invasion and metastasis.
実験室実験の利点と制限
One advantage of 2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide is its potential as a selective HDAC inhibitor. HDAC inhibitors have been shown to have anticancer effects, but their clinical use is limited by their non-specificity and toxicity. This compound may offer a more targeted approach to HDAC inhibition. However, one limitation of this compound is its low yield in the synthesis process, which may limit its availability for research purposes.
将来の方向性
There are several future directions for the study of 2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide. One direction is the optimization of the synthesis method to increase the yield of this compound. Another direction is the investigation of the molecular targets and pathways involved in the anticancer effects of this compound. Further studies are also needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings. Additionally, this compound may have potential as a therapeutic agent for other diseases, such as inflammatory and autoimmune disorders, which are also associated with dysregulation of HDAC activity.
合成法
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide can be synthesized through a multistep process involving the reaction of 2-fluoropyridine-5-thiol with 2-bromo-1-(4-methylsulfonylphenyl)ethanone. The resulting intermediate is then treated with sodium hydride and chlorosulfonic acid to obtain the final product, this compound. The yield of this synthesis method is approximately 50%.
科学的研究の応用
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide has been studied for its potential as an anticancer agent. A study conducted by Zhang et al. (2018) showed that this compound inhibited the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The researchers also found that this compound induced apoptosis, or programmed cell death, in these cancer cells. Another study by Li et al. (2019) demonstrated that this compound suppressed the migration and invasion of pancreatic cancer cells by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis.
特性
IUPAC Name |
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S2/c1-18-9-6-7-12(14-8-9)15-19(16,17)11-5-3-2-4-10(11)13/h2-8H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBYVEOPMDMWCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one](/img/structure/B7594169.png)
![N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7594175.png)



![1-(2-Tert-butylsulfinylethyl)-3-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B7594206.png)

![N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide](/img/structure/B7594221.png)

![1-[3-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7594225.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)
![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)

![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)